molecular formula C12H16O2 B042043 Ethyl 4-phenylbutanoate CAS No. 10031-93-3

Ethyl 4-phenylbutanoate

Cat. No. B042043
CAS RN: 10031-93-3
M. Wt: 192.25 g/mol
InChI Key: GGFNXKFGVQQNRV-UHFFFAOYSA-N
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Description

Ethyl 4-phenylbutanoate is a chemical compound with the molecular formula C12H16O2 . It is a versatile and important chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .


Synthesis Analysis

Ethyl 4-phenylbutanoate can be synthesized through various methods. One approach involves the structure-guided evolution of carbonyl reductase from Gluconobacter oxydans . This method was designed to improve the catalytic performance of the enzyme for efficient production of Ethyl 4-phenylbutanoate at high substrate loading .


Molecular Structure Analysis

The molecular structure of Ethyl 4-phenylbutanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 192.11503 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-phenylbutanoate are not detailed in the search results, it is known that the compound plays a significant role as an intermediate in the synthesis of ACE inhibitors .


Physical And Chemical Properties Analysis

Ethyl 4-phenylbutanoate is a liquid at room temperature . It has a molecular weight of 192.26 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 276.6±19.0 °C at 760 mmHg, and a flash point of 114.4±19.9 °C .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for Ethyl 4-phenylbutanoate is not detailed in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling chemical substances .

Future Directions

Research on Ethyl 4-phenylbutanoate is ongoing, with recent studies focusing on improving the synthesis process. For instance, a study has proposed an optimal scheme for the catalytic synthesis of enalapril, a drug used to treat hypertension and heart failure, under mild conditions using Ethyl 4-phenylbutanoate . Another study has explored the use of new palladium-containing polymer catalysts for the efficient synthesis of Ethyl 4-phenylbutanoate .

Mechanism of Action

Target of Action

Ethyl 4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is an important versatile intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

The compound interacts with its targets through a process known as biocatalytic asymmetric reduction. This involves the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The biochemical pathway involved in the action of Ethyl 4-phenylbutanoate is the reduction of OPBE to ®-HPBE. This process is facilitated by carbonyl reductases, which are enzymes that catalyze the reduction of carbonyl compounds to their corresponding alcohols . The production of ®-HPBE is of special interest due to its role as a key precursor in the production of ACE inhibitors .

Pharmacokinetics

The biocatalytic asymmetric reduction process used to produce ®-hpbe is known for its high catalytic efficiency , suggesting that the compound may have good bioavailability.

Result of Action

The result of the action of Ethyl 4-phenylbutanoate is the production of ®-HPBE, a key precursor for the synthesis of ACE inhibitors . ACE inhibitors are used to prevent the formation of angiotensin II, a peptide hormone that can increase blood pressure. By inhibiting ACE, these drugs help to lower blood pressure and are commonly used in the treatment of hypertension .

Action Environment

The action of Ethyl 4-phenylbutanoate can be influenced by various environmental factors. For instance, the biocatalytic asymmetric reduction process used to produce ®-HPBE is known to be environmentally benign . Additionally, the process has been shown to be highly efficient at a temperature of 40°C , suggesting that temperature is a key environmental factor influencing the compound’s action, efficacy, and stability.

properties

IUPAC Name

ethyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFNXKFGVQQNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143132
Record name Ethyl 4-phenyl butyrate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless slightly oily liquid; Fruity, floral aroma
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
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Boiling Point

275.00 to 276.00 °C. @ 760.00 mm Hg
Record name Ethyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.986-0.992
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

Ethyl 4-phenylbutanoate

CAS RN

10031-93-3
Record name Ethyl 4-phenylbutanoate
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Record name Ethyl 4-phenyl butyrate
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Record name Ethyl 4-phenylbutyrate
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Record name Ethyl 4-phenyl butyrate
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Record name Benzenebutanoic acid, ethyl ester
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Record name ETHYL 4-PHENYL BUTYRATE
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Record name Ethyl 4-phenylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Part A - A solution of 4-phenylbutyric acid (50.0 g, 0.3 mol) in ethanol (140 mL) with concentrated sulfuric acid (0.53 mL) was stirred at reflux over 5 hours. The cooled solution was poured into ice water and extracted with ethyl acetate. The combined organic layers were backwashed with brine, dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure to give 4-phenylbutyric acid ethyl ester (56.07 g, 0.29 mol, 97%) as a yellow liquid. 1H NMR (CDCl3) d 7.3-7.1 (m, 5H), 4.1 (q, 2H, J=7.1 Hz), 2.7 (t, 2H, J=7.7 Hz), 2.3 (t, 2H, J=7.5 Hz), 1.95 (quintet, 2H, J=7.5 Hz), 1.25 (t, 3H, J=7.1 Hz).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research paper describes a novel method for synthesizing Ethyl 4-phenylbutanoate using highly reactive electrogenerated zinc (EGZn/Naph) []. This method involves two key steps:

  1. Palladium-catalyzed cross-coupling: The organozinc bromide undergoes a palladium-catalyzed cross-coupling reaction with iodobenzene, yielding Ethyl 4-phenylbutanoate with a high yield (96%) [].

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